molecular formula C4H3F5 B3031811 1,1,4,4,4-Pentafluorobut-1-ene CAS No. 721946-08-3

1,1,4,4,4-Pentafluorobut-1-ene

Cat. No.: B3031811
CAS No.: 721946-08-3
M. Wt: 146.06 g/mol
InChI Key: CNPABLOPKKSAMM-UHFFFAOYSA-N
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Description

1,1,4,4,4-Pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H3F5. It is characterized by the presence of five fluorine atoms attached to a butene backbone.

Scientific Research Applications

1,1,4,4,4-Pentafluorobut-1-ene has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,4,4,4-Pentafluorobut-1-ene can be synthesized through various methods. One common approach involves the fluorination of butene derivatives using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions typically require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1,4,4,4-Pentafluorobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1,4,4,4-Pentafluorobut-1-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the fluorine atoms play a crucial role in stabilizing reaction intermediates .

Comparison with Similar Compounds

  • 1,1,1,4,4,4-Hexafluorobut-2-ene
  • 3,3,4,4,4-Pentafluorobut-1-ene

Comparison: 1,1,4,4,4-Pentafluorobut-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to its analogs. For instance, 1,1,1,4,4,4-Hexafluorobut-2-ene has an additional fluorine atom, which alters its reactivity and applications.

Properties

IUPAC Name

1,1,4,4,4-pentafluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5/c5-3(6)1-2-4(7,8)9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPABLOPKKSAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614321
Record name 1,1,4,4,4-Pentafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721946-08-3
Record name 1,1,4,4,4-Pentafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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